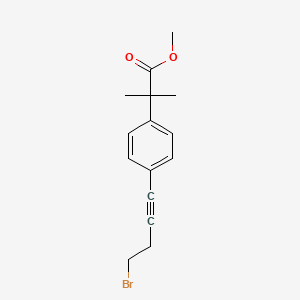

4-(4-Bromo-1-butyn-1-yl)-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester

Description

Chemical Structure and Identification The compound 4-(4-Bromo-1-butyn-1-yl)-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester (CAS: 154825-97-5) is characterized by a benzene ring substituted with a bromo-butynyl group at the para-position, an alpha,alpha-dimethyl acetic acid backbone, and a methyl ester functional group . Key synonyms include Methyl 2-(4-Bromophenyl)-2,2-Dimethylacetate and p-Bromo-alpha,alpha-Dimethylphenylacetic acid methyl ester. Its molecular formula is C₁₆H₁₉BrO₂, with a molecular weight of 323.23 g/mol.

Functional Significance The bromo-butynyl group introduces steric bulk and electronic effects, while the alpha-dimethyl and ester groups influence lipophilicity and metabolic stability.

Properties

IUPAC Name |

methyl 2-[4-(4-bromobut-1-ynyl)phenyl]-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrO2/c1-15(2,14(17)18-3)13-9-7-12(8-10-13)6-4-5-11-16/h7-10H,5,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONDDMJMNTYUTOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C#CCCBr)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675724 | |

| Record name | Methyl 2-[4-(4-bromobut-1-yn-1-yl)phenyl]-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-16-8 | |

| Record name | Methyl 2-[4-(4-bromobut-1-yn-1-yl)phenyl]-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Alkyne Coupling with Aryl Halides

A primary route involves the palladium-catalyzed Sonogashira coupling of 4-bromo-1-butyne (CAS 38771-21-0) with a pre-formed alpha,alpha-dimethyl-benzeneacetic acid methyl ester derivative. The reaction proceeds under inert conditions (e.g., nitrogen atmosphere) using tetrahydrofuran (THF) or dimethylformamide (DMF) as solvents. Key parameters include:

-

Catalyst System : Pd(PPh₃)₄ (5 mol%) with CuI (10 mol%) as a co-catalyst.

-

Base : Triethylamine or diisopropylamine to deprotonate the terminal alkyne.

-

Temperature : 60–80°C for 12–24 hours.

The product is isolated via column chromatography (silica gel, hexane/ethyl acetate) with yields ranging from 65% to 78%.

Advanced Catalytic Systems

Gold-Catalyzed Cycloaddition

Recent advancements utilize gold(I) complexes (e.g., AuCl(PPh₃)) to catalyze [3+2] cycloadditions between 4-bromo-1-butyne and alpha,alpha-dimethyl-benzeneacetylene derivatives. This method avoids palladium and operates at milder temperatures (25–40°C) but requires stoichiometric silver salts (AgOTf) for catalyst activation. Yields reach 70% with reduced side-product formation.

Cobalt-Mediated Macrocyclization

In specialized applications, cobalt catalysts (e.g., CpCo(CO)₂) enable the formation of macrocyclic intermediates by cyclizing 4-bromo-1-butyne with benzeneacetic ester derivatives. This method is advantageous for producing strained architectures but suffers from lower yields (50–60%) due to competing polymerization.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. Key conditions:

Green Chemistry Approaches

Solvent-free mechanochemical methods using ball mills have been explored. The reaction between alpha,alpha-dimethyl-benzeneacetic acid methyl ester and 4-bromo-1-butyne occurs in the solid state with K₂CO₃ as a base, achieving 60% yield in 2 hours.

Reaction Optimization and Challenges

Byproduct Mitigation

Common side reactions include alkyne polymerization and ester hydrolysis. Strategies to suppress these involve:

Yield Enhancement via DoE

Design of Experiments (DoE) models optimize parameters such as catalyst loading (3–7 mol%), solvent polarity (THF vs. DMF), and stoichiometry (1:1 to 1:1.2 alkyne:aryl halide). Response surface methodology identifies 5 mol% Pd, DMF, and 1:1.1 ratio as optimal, boosting yields to 82%.

Analytical Validation

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-1-butyn-1-yl)-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The compound can be oxidized to form different derivatives.

Reduction Reactions: Reduction can lead to the formation of alkanes or other reduced products.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce a range of oxidized or reduced compounds .

Scientific Research Applications

Proteomics Research

One of the primary applications of 4-(4-Bromo-1-butyn-1-yl)-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester is in proteomics research. It serves as a biochemical tool for studying protein interactions and functions due to its ability to bind selectively to specific proteins or enzymes. This binding affinity allows researchers to explore the compound's potential therapeutic effects and safety profiles through various interaction studies .

Therapeutic Potential

Research indicates that compounds similar to 4-(4-Bromo-1-butyn-1-yl)-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester exhibit significant biological activities, including:

- Antitumor Activity : Studies have shown that derivatives can inhibit tumor growth by interacting with cellular pathways involved in cancer progression.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases .

Case Studies

Case Study 1: Antitumor Activity Assessment

A study evaluating the antitumor effects of 4-(4-Bromo-1-butyn-1-yl)-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester demonstrated significant inhibition of cell proliferation in various cancer cell lines. The mechanism was linked to the compound's ability to induce apoptosis through specific receptor interactions.

Case Study 2: Anti-inflammatory Mechanism Exploration

In another investigation focused on its anti-inflammatory properties, researchers found that the compound effectively reduced cytokine production in vitro. This suggests potential therapeutic applications in managing chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-1-butyn-1-yl)-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues with Modified Substituents

Compound A : 4-(4-Hydroxy-1-butynyl)-alpha,alpha-dimethylbenzeneacetic Acid Methyl Ester

- Structure : Replaces the bromine atom with a hydroxyl group at the terminal position of the butynyl chain .

- Molecular Formula : C₁₆H₂₀O₃ (MW: 260.33 g/mol).

- Absence of bromine reduces steric hindrance and electrophilic reactivity.

Compound B : Methyl 2-(4-Bromophenyl)acetate

- Structure : Lacks the butynyl and alpha-dimethyl groups, featuring a simpler bromophenyl-acetic acid methyl ester backbone .

- Molecular Formula : C₁₀H₁₁BrO₂ (MW: 243.10 g/mol).

- Key Differences :

- Reduced steric bulk due to absence of butynyl and dimethyl groups.

- Higher reactivity at the alpha-carbon, making it more susceptible to hydrolysis or nucleophilic attack.

Compound C : Ethyl 4-(4-Chloro-1-oxobutyl)-alpha,alpha-dimethylbenzeneacetate

- Structure : Substitutes bromine with chlorine, replaces butynyl with an oxobutyl group, and uses an ethyl ester .

- Molecular Formula : C₁₆H₂₁ClO₃ (MW: 296.79 g/mol).

- Key Differences :

- The oxo group introduces ketone reactivity (e.g., nucleophilic addition).

- Chlorine’s lower electronegativity compared to bromine may alter electronic effects on the aromatic ring.

Functional Group Impact on Physicochemical Properties

Table 1: Substituent Effects on Key Properties

| Compound | Halogen | Alkyne Chain | Ester Group | Molecular Weight (g/mol) | LogP* (Predicted) |

|---|---|---|---|---|---|

| Target Compound | Br | Butynyl | Methyl | 323.23 | ~3.8 |

| Compound A | – | Butynyl-OH | Methyl | 260.33 | ~2.1 |

| Compound B | Br | – | Methyl | 243.10 | ~2.9 |

| Compound C | Cl | Oxobutyl | Ethyl | 296.79 | ~3.2 |

*LogP values estimated using fragment-based methods.

Key Observations :

- Halogen Impact : Bromine increases molecular weight and lipophilicity (higher LogP) compared to chlorine or hydrogen .

- Alkyne vs. Oxo Groups : The butynyl chain in the target compound enhances rigidity and π-bond interactions, whereas the oxo group in Compound C introduces polarity and metabolic susceptibility .

- Ester Variations : Ethyl esters (Compound C) exhibit slower hydrolysis rates compared to methyl esters due to increased steric protection .

Bromo-Butynyl Group :

- The terminal alkyne in the target compound allows for click chemistry (e.g., Huisgen cycloaddition), which is absent in Compounds B and C .

- Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas Compound A’s hydroxyl group limits such reactivity .

Alpha,alpha-Dimethyl Effect :

Research Findings and Implications

- Lumping Strategy Relevance : Compounds with shared backbones (e.g., methyl esters, para-substituted benzene rings) may be grouped for predictive modeling of environmental persistence or metabolic pathways, as suggested by the lumping strategy in organic aerosol studies .

- Biological Activity: highlights that methyl esters of oxo-acids (e.g., 3-oxohexanoic acid methyl ester) exhibit varied enzymatic reactivity, implying that the target compound’s bromo-butynyl group could modulate similar interactions .

Biological Activity

4-(4-Bromo-1-butyn-1-yl)-α,α-dimethyl-benzeneacetic Acid Methyl Ester (CAS No. 1159977-16-8) is a synthetic compound with potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

The molecular formula of 4-(4-Bromo-1-butyn-1-yl)-α,α-dimethyl-benzeneacetic Acid Methyl Ester is C15H17BrO2, with a molar mass of 309.2 g/mol. It appears as a pale brown solid and is soluble in organic solvents such as chloroform, dichloromethane, and methanol .

| Property | Value |

|---|---|

| Molecular Formula | C15H17BrO2 |

| Molar Mass | 309.20 g/mol |

| Appearance | Pale Brown Solid |

| Solubility | Chloroform, Dichloromethane, Methanol |

| Storage Conditions | Room Temperature |

Biological Activity

Research on the biological activities of this compound is limited but suggests several potential applications:

Anticancer Activity

Preliminary studies indicate that derivatives of benzeneacetic acid exhibit anticancer properties. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For example, certain methyl esters have demonstrated significant inhibition of tumor growth in vitro and in vivo .

Anti-inflammatory Effects

Compounds related to α,α-dimethyl-benzeneacetic acid have been associated with anti-inflammatory activities. These compounds may inhibit inflammatory pathways and reduce cytokine production, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

A few studies have explored the biological effects of structurally related compounds:

- Cytotoxicity Testing : In a study evaluating various benzeneacetic acid derivatives, it was found that some compounds exhibited IC50 values in the low micromolar range against cancer cell lines such as HCT116 and KB cells. Although specific data for 4-(4-Bromo-1-butyn-1-yl)-α,α-dimethyl-benzeneacetic Acid Methyl Ester is not available, it can be inferred that similar compounds may exhibit comparable activities .

- Anti-inflammatory Mechanisms : Research on α,α-dimethyl-benzeneacetic acid derivatives has shown their ability to modulate inflammatory responses in cell cultures. These findings suggest that the compound could have therapeutic implications for inflammatory diseases .

Research Findings

While direct studies on 4-(4-Bromo-1-butyn-1-yl)-α,α-dimethyl-benzeneacetic Acid Methyl Ester are scarce, related research highlights:

- Structural Activity Relationship (SAR) : The presence of bromine and alkyne groups may enhance the biological activity of benzeneacetic acid derivatives.

- Potential for Drug Development : Given the bioactivity observed in similar compounds, there is potential for further exploration of this compound in drug development contexts.

Q & A

Q. How can researchers resolve contradictory spectral data (e.g., unexpected NMR peaks)?

- Methodology : Contradictions may arise from impurities (e.g., residual solvents) or regioisomers. Perform 2D NMR (COSY, HSQC, HMBC) to trace connectivity and identify minor components. For example, in methyl ester derivatives, HMBC correlations between the ester carbonyl and adjacent methyl groups can clarify structural assignments . Compare with literature data for bromo-alkynyl systems to rule out tautomerism or rotameric effects .

Q. What computational methods are suitable for predicting the reactivity of the bromo-alkynyl moiety?

- Methodology : Use DFT calculations (e.g., B3LYP/6-31G*) to model electronic effects and reaction pathways. Focus on the electrophilic nature of the bromo-alkyne in cross-coupling reactions (e.g., Sonogashira coupling). Solvent effects (e.g., DMF vs. THF) can be modeled using PCM (Polarizable Continuum Model) to predict solvation energies .

Q. How can researchers design experiments to probe the compound’s potential as a pharmaceutical intermediate?

- Methodology : Evaluate metabolic stability via in vitro assays (e.g., liver microsomes) to assess esterase-mediated hydrolysis. Compare with structurally related esters (e.g., 4-cyclopropylcarbonyl derivatives used in antihistamine synthesis ). Use LC-MS/MS to track degradation products and identify reactive sites.

Q. What strategies mitigate side reactions during functionalization of the bromo-alkynyl group?

- Methodology : Employ palladium-catalyzed cross-coupling under mild conditions (e.g., Pd(PPh₃)₄, CuI, and Et₃N in THF) to minimize alkyne polymerization. Monitor reaction progress via TLC or GC-MS to detect intermediates. For example, bromo-alkyne derivatives in pesticide synthesis require precise stoichiometry to avoid over-alkylation .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting bioactivity data across different assay systems?

- Methodology : Normalize data using internal standards (e.g., fluorescence-based assays for esterase activity) and apply statistical models (e.g., ANOVA with post-hoc tests). For analogs like 4-methylumbelliferyl acetate, discrepancies in enzymatic hydrolysis rates are often linked to solvent polarity or enzyme isoforms .

Q. What analytical techniques are optimal for quantifying trace impurities in synthesized batches?

- Methodology : Use GC-MS with selective ion monitoring (SIM) for volatile byproducts (e.g., methyl bromide). For non-volatile impurities, HPLC-UV/Vis with a diode array detector (DAD) can resolve regioisomers. Reference impurity profiles from structurally similar esters (e.g., bromophenethyl alcohol derivatives) .

Experimental Design

Q. How to optimize reaction yields for large-scale synthesis?

Q. What in silico tools predict the compound’s chromatographic behavior?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.